N-(2,6-dimethylphenyl)butanamide
CAS No.: 33098-75-8
Cat. No.: VC4097805
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33098-75-8 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)butanamide |
| Standard InChI | InChI=1S/C12H17NO/c1-4-6-11(14)13-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H,13,14) |
| Standard InChI Key | RSSCKVILFZASNT-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=C(C=CC=C1C)C |
| Canonical SMILES | CCCC(=O)NC1=C(C=CC=C1C)C |
Introduction
Structural and Physical Properties
N-(2,6-Dimethylphenyl)butanamide exhibits a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Its structure consists of a butanamide group (–CONH–) bonded to a 2,6-dimethylphenyl moiety, which confers steric bulk and aromatic stability. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CCCC(=O)NC1=C(C=CC=C1C)C | |
| InChIKey | RSSCKVILFZASNT-UHFFFAOYSA-N | |
| Collision Cross Section (CCS) | [M+H]⁺: 144.2 Ų; [M]⁻: 146.6 Ų |
The compound’s predicted collision cross sections (Table 1) provide insights into its ion mobility, critical for mass spectrometry applications .
Synthesis and Reactivity
The synthesis of N-(2,6-dimethylphenyl)butanamide typically involves nucleophilic acylation reactions. A common method employs 2,6-dimethylaniline reacting with butyric anhydride or butyryl chloride under controlled conditions (e.g., catalytic acid or base) . This approach mirrors the synthesis of related amides, such as 2-bromo-N-(2,6-dimethylphenyl)butanamide (CAS 53984-81-9), a key intermediate in producing local anesthetics like Etidocaine .
Key Synthetic Pathways
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Reaction with Butyric Anhydride:
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Bromination for Derivative Synthesis:
The bromo-substituted analog (CAS 53984-81-9) is synthesized via selective bromination, enabling further functionalization in medicinal chemistry .
Biological and Pharmaceutical Relevance
While direct biological data for N-(2,6-dimethylphenyl)butanamide is limited, its structural analogs demonstrate notable activity:
Role in Local Anesthetic Synthesis
The bromo derivative (CAS 53984-81-9) serves as a precursor in synthesizing Etidocaine (CAS 36637-18-0), a long-acting local anesthetic . This underscores the compound’s utility in pharmaceutical intermediates.
Physicochemical and Analytical Data
Spectroscopic Characteristics
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IR: Absorption bands for amide (C=O) and aromatic (C–H) stretches.
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¹H-NMR: Signals corresponding to the butanamide chain and 2,6-dimethylphenyl protons .
Computational Predictions
Applications in Materials and Research
Screening Compound in Drug Discovery
N-(2,6-Dimethylphenyl)butanamide derivatives, such as C798-0320 (ChemDiv), are used in high-throughput screening for identifying bioactive molecules. These compounds often feature modified butanamide backbones linked to heterocyclic cores (e.g., benzoxazinones) .
Catalytic and Synthetic Intermediates
The compound’s bromo analog participates in alkaline phosphatase inhibition studies and serves as a building block in synthesizing complex pharmaceuticals .
Recent Research and Future Directions
Emerging Studies on Bioactivity
A 2024 study on indole-N-phenyltriazole hybrids demonstrated that butanamide-linked derivatives exhibit potent enzyme inhibition and low hemolysis, positioning them as candidates for therapeutic development .
Synthetic Innovations
Continuous-flow photoredox methods are being explored to optimize butanamide synthesis, enhancing scalability and reducing byproducts .
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